molecular formula C20H24N2O3S B2917261 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 942006-39-5

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2917261
CAS No.: 942006-39-5
M. Wt: 372.48
InChI Key: OGHONPJURDXLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic organic compound built on an N-sulfonyl-1,2,3,4-tetrahydroquinoline (NSTHIQ) scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. The molecule features a pivalamide (2,2-dimethylpropanamide) group at the 6-position of the tetrahydroquinoline ring, which can enhance metabolic stability by sterically shielding the amide bond from enzymatic degradation. The core N-sulfonyl tetrahydroquinoline structure is a constrained ring system that has been successfully employed in the design of biologically active molecules, serving as a key scaffold for novel therapeutic agents . This compound is of high interest for screening and development in pharmacological research. Derivatives of N-sulfonyl-1,2,3,4-tetrahydroquinoline have demonstrated a range of promising biological activities. Recent studies have highlighted that such compounds can exhibit notable antifungal and antimicrobial properties , making them candidates for the development of new anti-infectives to address microbial contamination . Furthermore, structurally similar analogs have been explored as novel agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for metabolic diseases, where the constrained tetrahydroquinoline ring improves efficacy and pharmacokinetic properties . Researchers can utilize this chemical as a key intermediate or precursor for further structural optimization, leveraging the NSTHIQ framework to develop compounds with improved potency, selectivity, and metabolic profiles . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHONPJURDXLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves multiple steps:

  • Preparation of Intermediate Tetrahydroquinoline: Starting from a quinoline derivative, the compound undergoes hydrogenation using a metal catalyst like palladium or platinum to form 1,2,3,4-tetrahydroquinoline.

  • Sulfonation: The tetrahydroquinoline intermediate is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, forming N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with pivaloyl chloride to form this compound. This reaction typically requires the presence of a base like pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors for the initial reduction step, followed by automated sulfonation and amidation processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.

  • Reduction: Although less common, further reduction of the sulfonamide group could occur under specific conditions.

  • Substitution: The phenylsulfonyl group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

  • Reduction: Metal catalysts like palladium on carbon can be used for reduction reactions.

  • Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

Major Products

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Various reduced forms of the tetrahydroquinoline ring.

  • Substitution Products: Compounds with replaced phenylsulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its unique reactivity and potential as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exerts its effects through interactions with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the tetrahydroquinoline ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.

Comparison with Similar Compounds

Analysis :

  • The phenylsulfonyl group in the target compound offers a balance of solubility and non-polar interactions compared to basic amines (e.g., piperidinyl) or charged dihydrochloride salts .
  • In contrast, benzothiazolylamino substituents (Patent Example 1) introduce hydrogen-bonding capacity, which may enhance binding affinity but reduce metabolic stability .
2.2. Substituent Variations at the 6-Position

The 6-position is critical for bioactivity, with amide and heterocyclic groups commonly explored:

Compound 6-Position Substituent Key Properties
Target Compound Pivalamide Steric bulk reduces enzymatic degradation; may lower binding affinity
Compound 28 Thiophene-2-carboximidamide Electrophilic nitrile group; enhances NOS inhibition selectivity (IC50 ~50 nM for nNOS)
Compound 32 Amine Primary amine improves solubility but increases susceptibility to oxidation
Pyridine Derivatives Pivalamide (on pyridine) Similar steric effects but reduced planarity compared to tetrahydroquinoline
Patent Example 1 Benzothiazol-2-ylamino Rigid heterocycle; may improve target selectivity

Analysis :

  • The pivalamide group in the target compound likely reduces binding to NOS enzymes compared to thiophene-2-carboximidamide derivatives (e.g., Compound 28), which exhibit potent inhibition (IC50 <100 nM) .

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a phenylsulfonyl group and a pivalamide moiety , which contributes to its biological activity. The structural formula is represented as:

C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S

This unique structure suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Research indicates that compounds similar to this compound often act as agonists or antagonists for specific receptors involved in inflammatory and autoimmune responses. The following mechanisms have been observed:

  • Inhibition of RORγt: This receptor is crucial in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inhibition of RORγt by related compounds has shown promise in treating conditions like psoriasis and rheumatoid arthritis .
  • Modulation of GPR119: Some derivatives have been identified as agonists for GPR119, a receptor associated with glucose metabolism and insulin secretion .

Pharmacological Effects

The biological activity of this compound includes:

  • Anti-inflammatory properties: Targeting pathways involved in inflammation.
  • Antidiabetic effects: As an agonist for GPR119, it may enhance insulin secretion and improve glucose tolerance.
  • Potential anticancer activity: Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines.

Study 1: RORγt Inhibition

A study focused on the synthesis and evaluation of RORγt inverse agonists derived from tetrahydroquinoline showed that these compounds effectively reduced Th17-mediated autoimmune responses. The lead compound exhibited significant bioavailability (F = 48.1% in mice) and therapeutic efficacy at lower doses compared to existing treatments .

Study 2: GPR119 Agonism

Another investigation demonstrated that tetrahydroquinoline derivatives could act as potent GPR119 agonists. These compounds were tested in preclinical models and showed improved pharmacokinetic profiles compared to traditional drugs . The results indicate enhanced efficacy in managing metabolic disorders.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideContains methoxy groupPotentially different solubility and bioactivity
3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideChlorine substituentEnhanced metabolic stability
N-(2-Chloro-6-methylphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamideDifferent substitution patternVariability in biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.